
Foreword: Navigating the Technical Landscape
of Alkoxy Alcohols

Author: BenchChem Technical Support Team. Date: April 2026

Compound of Interest

Compound Name: 3-(Tetradecyloxy)propan-1-ol

CAS No.: 63793-60-2

Cat. No.: B1619493

Get Quote

For researchers, scientists, and professionals in drug development, a comprehensive

understanding of a molecule's fundamental physicochemical properties is the bedrock of

innovation. It is the critical first step that dictates formulation strategies, predicts biological

interactions, and ensures analytical robustness. This guide is dedicated to a thorough

exploration of 3-(Tetradecyloxy)propan-1,2-diol (CAS 1561-06-4), a long-chain alkoxy alcohol. It

is important to note that while the user request specified "3-(Tetradecyloxy)propan-1-ol," the

predominant body of scientific data, including the CAS registry, points to the 1,2-propanediol

variant. This document will focus on this well-characterized molecule, also known by its

synonyms, Glycerin 1-tetradecyl ether and Myristyl glyceryl ether.[1][2][3]

Our approach transcends a simple recitation of data. As a Senior Application Scientist, the

objective is to illuminate the causality behind experimental choices and to ground every piece

of information in authoritative, verifiable sources. We will delve into not just what the properties

are, but how they are determined and why they are of critical importance to the scientific

community.
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Section 1: Chemical Identity and Molecular
Structure
A precise definition of a molecule's identity is the starting point for all subsequent analysis. 3-

(Tetradecyloxy)propan-1,2-diol is a glycerol ether, characterized by a C14 alkyl chain

(tetradecyl) linked via an ether bond to a propanediol backbone. This amphiphilic structure,

possessing both a long, lipophilic tail and a hydrophilic diol head, is suggestive of its potential

utility as a surfactant, emulsifier, or skin penetration enhancer in topical and transdermal

formulations.[4][5]

Identifier Value Source

Primary Name
1,2-Propanediol, 3-

(tetradecyloxy)-
Cheméo[1], NIST[2]

Synonyms

Glycerin 1-tetradecyl ether,

Myristyl glyceryl ether, 3-

Tetradecyloxy-1,2-propanediol

NIST[2][3]

CAS Number 1561-06-4 Cheméo[1], NIST[2][3]

Molecular Formula C₁₇H₃₆O₃ Cheméo[1], NIST[2]

Molecular Weight 288.47 g/mol Cheméo[1], NIST[2]

InChI Key
JSSKAZULTFHXBH-

UHFFFAOYSA-N
Cheméo[1], NIST[2]

SMILES
CCCCCCCCCCCCCCOCC(O)

CO
Cheméo[1]

Section 2: Core Physicochemical Properties
The following table consolidates the experimentally determined and calculated

physicochemical properties of 3-(Tetradecyloxy)propan-1,2-diol. These values are fundamental

for predicting the compound's behavior in various environments, from storage conditions to

complex biological systems.
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Property Value Unit Source / Method

Melting Point (Tfus) 328.6 K (55.45 °C) K NIST[2]

Enthalpy of Fusion

(ΔfusH)
56.5 kJ/mol NIST[2]

Log of Water Solubility

(log10WS)
-4.43 mol/l

Cheméo (Calculated)

[1]

Octanol/Water

Partition Coeff.

(logPoct/wat)

5.592 -
Cheméo (Calculated)

[1]

Standard Gibbs Free

Energy of Formation

(ΔfG°)

-288.82 kJ/mol
Cheméo (Joback

Calculated)[1]

McGowan's

Characteristic Volume

(McVol)

2.583 cm³/mol
Cheméo (Calculated)

[1]

Expert Insights:

The melting point of 55.45 °C indicates the compound is a solid at room temperature, a

critical factor for handling, storage, and milling processes.

The high LogP value (5.592) confirms the molecule's lipophilic nature, suggesting it will

readily partition into non-polar environments like cell membranes. This is a key characteristic

for its potential role as a penetration enhancer in transdermal drug delivery.[4][6]

The very low water solubility is consistent with its long alkyl chain and high LogP. This

necessitates the use of organic solvents or specialized formulation techniques (e.g.,

microemulsions) for aqueous applications.[7]

Section 3: Spectroscopic and Analytical
Characterization
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Structural confirmation and purity assessment are non-negotiable in scientific research. While a

complete set of spectra is not publicly available, established analytical techniques provide a

robust framework for the characterization of this and similar long-chain alcohols.

Mass Spectrometry (MS)
Mass spectrometry is indispensable for confirming molecular weight and fragmentation

patterns. The National Institute of Standards and Technology (NIST) database confirms the

availability of an electron ionization (EI) mass spectrum for 3-(Tetradecyloxy)propan-1,2-diol.[3]

This technique provides a molecular fingerprint, allowing for unambiguous identification.

Chromatographic Purity Assessment (GC-FID / HPLC)
Chromatography is the gold standard for determining the purity of organic compounds. For a

semi-volatile molecule like a long-chain alcohol, Gas Chromatography with Flame Ionization

Detection (GC-FID) is a highly effective method.[8]

Field-Proven Protocol: Purity Analysis by GC-FID

This protocol is designed to provide a reliable and reproducible method for quantifying long-

chain alcohols. The use of an internal standard is critical as it corrects for minor variations in

injection volume, ensuring high accuracy.[8]

Internal Standard (IS) Preparation: Prepare a stock solution of a suitable internal standard

(e.g., 4-propylnonan-4-ol) in a high-purity solvent like hexane or ethyl acetate.[8] The IS

should be structurally similar to the analyte but well-separated chromatographically.

Sample Preparation: Accurately weigh a sample of 3-(Tetradecyloxy)propan-1,2-diol and

dissolve it in the chosen solvent. Add a precise volume of the IS stock solution.

GC-FID System Configuration:

Column: A non-polar or mid-polarity capillary column (e.g., DB-5, HP-5ms) is typically used

for separating long-chain alcohols.

Carrier Gas: Helium or Hydrogen at a constant flow rate.
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Injector: Split/splitless injector, operated at a high temperature (e.g., 250-280°C) to ensure

complete volatilization.

Oven Program: A temperature gradient is essential. For example, start at 100°C, hold for 1

minute, then ramp at 10°C/min to 300°C and hold for 5-10 minutes.

Detector: Flame Ionization Detector (FID) operated at a high temperature (e.g., 300-

320°C).

Analysis and Quantification: Inject the sample onto the GC system. The purity is determined

by comparing the peak area of the analyte to the peak area of the internal standard, relative

to a calibration curve.

Workflow for GC-FID Purity Analysis

Sample Preparation GC-FID Analysis Data Processing

Weigh Analyte Dissolve in Solvent Add Internal Standard Inject Sample Separation on Column
(Temp Gradient) FID Detection Integrate Peak Areas Calculate Purity vs. IS

Click to download full resolution via product page

Caption: Workflow for purity determination using Gas Chromatography (GC).

Structural Elucidation (NMR & IR Spectroscopy)
While specific spectra for this compound were not found, Nuclear Magnetic Resonance (NMR)

and Infrared (IR) spectroscopy are fundamental for structural confirmation.

¹H NMR: Would show characteristic signals for the terminal methyl group of the alkyl chain

(triplet, ~0.9 ppm), the long methylene chain (multiplet, ~1.2-1.6 ppm), the protons adjacent

to the ether oxygen and hydroxyl groups (multiplets, ~3.4-4.1 ppm), and the hydroxyl protons

(broad singlets).

¹³C NMR: Would confirm the presence of 17 distinct carbon environments, with signals in the

aliphatic region and downfield signals for carbons bonded to oxygen.
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FTIR: Would exhibit a strong, broad absorption band around 3300-3400 cm⁻¹ corresponding

to the O-H stretching of the hydroxyl groups, and sharp C-H stretching bands around 2850-

2950 cm⁻¹. A prominent C-O stretching band for the ether linkage would appear around 1100

cm⁻¹.

Section 4: Experimental Methodologies
A robust understanding of a compound requires validated experimental protocols. The following

sections detail the workflows for determining key physicochemical parameters.

Melting Point Determination via Differential Scanning
Calorimetry (DSC)
DSC is a thermoanalytical technique that measures the difference in the amount of heat

required to increase the temperature of a sample and a reference. It provides a precise melting

point (Tₘ) and the enthalpy of fusion (ΔHfus), which is the energy required to induce the phase

change.

Protocol for DSC Analysis

Calibration: Calibrate the DSC instrument using a certified standard with a known melting

point and enthalpy of fusion (e.g., Indium).

Sample Preparation: Accurately weigh 2-5 mg of 3-(Tetradecyloxy)propan-1,2-diol into an

aluminum DSC pan. Crimp the pan to seal it. Prepare an empty, sealed pan as a reference.

Thermal Program: Place the sample and reference pans into the DSC cell. Equilibrate the

cell at a temperature well below the expected melting point (e.g., 25°C).

Heating Ramp: Ramp the temperature at a controlled rate (e.g., 5-10 °C/min) to a

temperature well above the melting point (e.g., 80°C).

Data Analysis: The melting point is determined as the onset or peak of the endothermic

event on the resulting thermogram. The instrument software calculates the area of the peak

to determine the enthalpy of fusion.

Workflow for DSC Melting Point Analysis
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Calibrate DSC with Standard

Weigh 2-5mg Sample
into Aluminum Pan

Seal Pan (Crimp)

Place Sample & Reference
Pans in DSC Cell

Run Thermal Program
(e.g., Ramp 10°C/min)

Acquire Thermogram Data

Analyze Endotherm Peak:
- Onset/Peak = Melting Point

- Peak Area = Enthalpy

Click to download full resolution via product page

Caption: Standard workflow for melting point analysis by DSC.

Solubility Determination via Shake-Flask Method
The shake-flask method is a classical and reliable technique for determining the solubility of a

compound in a given solvent.
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Protocol for Solubility Assessment

System Preparation: Add an excess amount of 3-(Tetradecyloxy)propan-1,2-diol to a known

volume of the desired solvent (e.g., water, phosphate-buffered saline, ethanol) in a sealed

vial.

Equilibration: Agitate the vial at a constant temperature (e.g., 25°C) for a prolonged period

(24-48 hours) to ensure equilibrium is reached. The presence of undissolved solid must be

confirmed.

Phase Separation: Allow the suspension to settle or centrifuge it to separate the saturated

solution from the excess solid.

Quantification: Carefully withdraw an aliquot of the clear, saturated supernatant. Dilute the

aliquot as needed and analyze its concentration using a validated analytical method, such as

HPLC-UV or GC-FID.

Calculation: The solubility is calculated based on the measured concentration in the

saturated solution.

Workflow for Shake-Flask Solubility Determination
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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